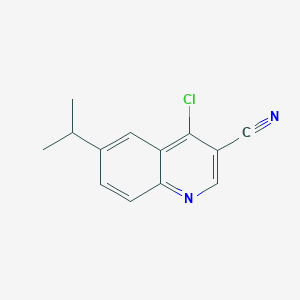

4-Chloro-6-isopropylquinoline-3-carbonitrile

Beschreibung

BenchChem offers high-quality 4-Chloro-6-isopropylquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-isopropylquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-6-propan-2-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c1-8(2)9-3-4-12-11(5-9)13(14)10(6-15)7-16-12/h3-5,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJYCFMDNCQQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-96-0 | |

| Record name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-6-isopropylquinoline-3-carbonitrile in Targeted Drug Discovery

Executive Summary

The compound 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized, privileged heterocyclic building block utilized extensively in medicinal chemistry and antineoplastic drug development[1]. It serves as a critical synthetic intermediate for the generation of 4-anilinoquinoline-3-carbonitrile derivatives—a class of small molecules renowned for their potent, ATP-competitive inhibition of receptor tyrosine kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[2][3].

This whitepaper details the structural rationale, mechanistic utility, and validated synthetic protocols for deploying this scaffold in modern drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative properties of the scaffold is essential for predicting its behavior in nucleophilic aromatic substitution (SNAr) reactions and downstream pharmacokinetic optimization.

| Property | Value |

| Chemical Name | 4-Chloro-6-isopropylquinoline-3-carbonitrile |

| CAS Number | 936497-96-0[1] |

| Molecular Formula | C13H11ClN2[1] |

| Molecular Weight | 230.69 g/mol [1] |

| Monoisotopic Mass | 230.06108 Da[4] |

| Key Reactive Sites | C4 (Electrophilic center), C3 (Electron-withdrawing group) |

Mechanistic Rationale in Scaffold Design

The architectural design of 4-Chloro-6-isopropylquinoline-3-carbonitrile is highly intentional; every functional group serves a distinct chemical and biological purpose in the context of kinase inhibition[5]:

-

The 4-Chloro Leaving Group : The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[5]. The electron-deficient nature of the quinoline ring makes this position highly susceptible to attack by aniline nucleophiles.

-

The 3-Carbonitrile Moiety : Acting as a powerful electron-withdrawing group (EWG), the nitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, further accelerating the SNAr displacement at C4[5]. Biologically, in the final drug molecule, this nitrile group acts as a critical bioisostere for the N3 nitrogen found in quinazolines, serving as a hydrogen-bond acceptor that interacts with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR)[3].

-

The 6-Isopropyl Group : The introduction of a branched alkyl chain at the C6 position provides essential van der Waals interactions. During kinase binding, this lipophilic moiety projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and kinase selectivity[2][6].

EGFR/HER-2 signaling pathway and inhibition by 4-anilinoquinoline-3-carbonitrile derivatives.

Experimental Protocol: SNAr Functionalization

To convert 4-Chloro-6-isopropylquinoline-3-carbonitrile into a biologically active 4-anilinoquinoline-3-carbonitrile inhibitor, a regioselective SNAr reaction is employed[2][5]. The following protocol is engineered as a self-validating system , ensuring high yield and purity through thermodynamic control and differential solubility.

Step-by-Step Methodology:

-

Reagent Preparation : In a dry, round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 equivalent) and the target substituted aniline (1.1 equivalents) in anhydrous isopropanol (0.2 M concentration).

-

Causality : Isopropanol is selected because its boiling point (82°C) provides optimal thermal energy to overcome the activation barrier of the SNAr reaction without inducing thermal degradation of the sensitive nitrile group.

-

-

Catalytic Activation : Add a catalytic amount of pyridine hydrochloride (0.1 equivalents).

-

Causality : The mild acid protonates the quinoline nitrogen, drastically increasing the electrophilic character of the C4 carbon. This catalytic activation ensures complete conversion even when utilizing sterically hindered or electron-deficient anilines.

-

-

Thermal Cycling : Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 2 to 4 hours. Monitor the consumption of the starting material via LC-MS.

-

Self-Validating Isolation : Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to a 0°C ice bath for 1 hour.

-

Causality : As the reaction progresses, the resulting 4-anilinoquinoline-3-carbonitrile hydrochloride salt is generated. Because this specific salt is highly insoluble in cold isopropanol (unlike the neutral starting materials), it spontaneously crystallizes out of solution. This rapid precipitation serves as a visual, self-validating indicator of reaction success and completion.

-

-

Purification : Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold isopropanol and cold diethyl ether to remove unreacted aniline and trace impurities. Dry under high vacuum at 40°C for 12 hours.

Synthetic workflow for SNAr displacement of the 4-chloro group by anilines.

Analytical Validation Protocols

To ensure the trustworthiness and structural integrity of the synthesized intermediate, the following analytical validations must be performed:

-

1H NMR Spectroscopy (DMSO-d6) : The successful displacement of the chlorine atom is confirmed by the appearance of a highly deshielded singlet at ~9.5–10.5 ppm, corresponding to the newly formed secondary amine (NH) bridging the quinoline and aniline rings. The intact isopropyl group will present as a distinct septet (~3.1 ppm) and a six-proton doublet (~1.3 ppm).

-

LC-MS Analysis : High-resolution mass spectrometry should demonstrate the complete disappearance of the m/z 230.06 peak[1][4] (the chloro starting material) and the emergence of the target mass corresponding to the specific aniline adduct [M+H]+.

References

-

AK Scientific, Inc. "4-Chloro-6-isopropylquinoline-3-carbonitrile Safety Data Sheet". aksci.com. 1

-

BenchChem . "Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate". benchchem.com. 5

-

Journal of Medicinal Chemistry . "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity". acs.org. 2

-

PMC / NIH . "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways". nih.gov. 3

-

ResearchGate . "Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers". researchgate.net. 6

-

PubChemLite . "LQJYCFMDNCQQLL-UHFFFAOYSA-N - Explore". uni.lu. 4

Sources

- 1. aksci.com [aksci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - LQJYCFMDNCQQLL-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 4-Chloro-6-isopropylquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS No: 936497-96-0), a substituted quinoline derivative of significant interest in medicinal chemistry. As a heterocyclic building block, its physicochemical characteristics are paramount determinants of its synthetic utility and its potential as a scaffold in drug discovery programs. This document delineates the structural identity of the compound and provides an in-depth exploration of its key properties, including melting point, solubility, and spectral characteristics. We will discuss the profound implications of these properties on pharmaceutical development, from purity assessment and quality control to bioavailability and therapeutic efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these essential parameters, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[1][2] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties.[1] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of parameters such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a compound's drug-like characteristics.[1] 4-Chloro-6-isopropylquinoline-3-carbonitrile is a key intermediate, with its reactive 4-chloro position enabling nucleophilic aromatic substitution, a common strategy in the synthesis of kinase inhibitors.[6] Understanding its fundamental physical properties is therefore the first and most critical step in its rational application in drug development programs.

Compound Identification

A precise understanding of a compound begins with its unambiguous identification. The following table summarizes the key identifiers for the subject of this guide.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | |

| CAS Number | 936497-96-0 | [7] |

| Molecular Formula | C₁₃H₁₁ClN₂ | [7][8] |

| Molecular Weight | 230.70 g/mol | [7] |

| InChI Key | LQJYCFMDNCQQLL-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=CC(=C2Cl)C#N | |

| Synonyms | 4-chloro-6-isopropyl-3-quinolinecarbonitrile |

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during formulation, manufacturing, and ultimately, its physiological disposition. While specific experimental data for this compound is not extensively published, this section details its known properties and provides expected characteristics based on its structure and data from analogous compounds.

Appearance and Physical Form

Based on supplier information and the nature of similar heterocyclic compounds, 4-Chloro-6-isopropylquinoline-3-carbonitrile is expected to be a solid at room temperature, typically a powder.[9]

Melting Point

The melting point is a critical indicator of a compound's purity and identity.[10][11] Pure crystalline solids exhibit a sharp, well-defined melting point range, typically within 1–2 °C, whereas impurities lead to a depression and broadening of this range.[12][13] This makes melting point determination an indispensable tool for quality control in both synthesis and manufacturing.[12][14]

The specific melting point for 4-Chloro-6-isopropylquinoline-3-carbonitrile is not reported in the reviewed literature. However, it is a fundamental parameter that must be determined experimentally upon synthesis or acquisition.

Solubility

Solubility is arguably one of the most critical physicochemical properties influencing a drug's oral bioavailability.[15][16] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut.[17][] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption, which can render a drug ineffective.[16][19]

-

Expected Solubility Profile: Given its largely aromatic and hydrophobic structure, 4-Chloro-6-isopropylquinoline-3-carbonitrile is expected to have low solubility in water. Conversely, it is predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols, which is typical for quinoline derivatives.[2][3]

The following diagram illustrates the critical relationship between a compound's physical properties and its downstream developmental fate.

Spectral Data

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For 4-Chloro-6-isopropylquinoline-3-carbonitrile, the following characteristic absorption bands are expected:

-

~2240-2220 cm⁻¹: A sharp, strong absorption peak corresponding to the C≡N (nitrile) stretching vibration.[20] This peak is highly diagnostic for nitriles.

-

~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic quinoline ring.[21]

-

~1600-1400 cm⁻¹: C=C and C=N in-ring stretching vibrations characteristic of the quinoline core.[21]

-

~2970-2870 cm⁻¹: C-H stretching vibrations from the isopropyl group.

-

~800-600 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the unique electronic environments of the molecule, including the nitrile carbon, the carbons of the quinoline ring, and the carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 230.

-

A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be a second peak (M+2) at m/z 232 with an intensity that is approximately one-third of the main molecular ion peak, confirming the presence of a single chlorine atom.

-

Experimental Protocols for Property Determination

The trustworthiness of any technical guide rests on the reproducibility of its methods. The following section provides standardized, step-by-step protocols for the determination of the key physical properties discussed.

Melting Point Determination (Capillary Method)

This method is a standard compendial test recognized by regulatory agencies like the USP and PhEur.[13]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Packing should be dense and uniform.

-

-

Instrumentation:

-

Use a calibrated digital melting point apparatus (e.g., from BUCHI, Mettler Toledo, or Stuart).

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Once melting is observed, perform a second, more accurate measurement with a new sample. Start at a temperature approximately 20 °C below the observed melt and use a slow heating ramp (1-2 °C/min).

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

-

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation:

-

Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[15]

-

Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid ensures that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile or methanol).

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculate the original concentration in the saturated solution, typically reported in mg/mL or µg/mL.

-

The general workflow for physicochemical characterization is outlined below.

Spectroscopic Data Acquisition

-

IR Spectroscopy (ATR Method):

-

Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[22]

-

Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

-

Mass Spectrometry (ESI Method):

-

Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Conclusion

4-Chloro-6-isopropylquinoline-3-carbonitrile is a valuable synthetic intermediate whose utility in drug discovery is heavily dependent on its fundamental physical properties. This guide has established its chemical identity and outlined the critical importance of parameters such as melting point and solubility in assessing purity, confirming structure, and predicting downstream behavior like bioavailability. While specific experimental values for this compound are not widely published, the standardized protocols provided herein offer a robust framework for their determination. By applying these methodologies, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development objectives with confidence and scientific rigor.

References

- Patsnap Synapse. (2025). How does solubility affect oral bioavailability?

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.

- Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.

- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Sharma, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- AS Chemical Laboratories Inc. (n.d.). Melting point.

- CymitQuimica. (n.d.). 4-CHLORO-6-ISOPROPYL-QUINOLINE-3-CARBONITRILE.

- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.

- AELAB. (2024). What is a Melting Point Device?

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- Al-Ostoot, F. H., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.

- ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.

- IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.

- Moshang Chemical. (n.d.). 4-Chloro-6-isopropylquinoline-3-carbonitrile.

- Sigma-Aldrich. (n.d.). 4-chloroquinoline-3-carbonitrile.

- PubChem. (n.d.). 4-Chloroquinoline. National Institutes of Health.

- Sigma-Aldrich. (n.d.). 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile.

- Benchchem. (2025). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.

- MilliporeSigma. (n.d.). 4-Chloroquinoline-6-carbonitrile.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-CHLORO-6-ISOPROPYL-QUINOLINE-3-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 8. 4-Chloro-6-isopropylquinoline-3-carbonitrile - CAS号 936497-96-0 - 摩熵化学 [molaid.com]

- 9. 4-Chloroquinoline-6-carbonitrile | 219763-83-4 [sigmaaldrich.com]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. aschemicals.com [aschemicals.com]

- 12. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. aelabgroup.com [aelabgroup.com]

- 15. seppic.com [seppic.com]

- 16. ascendiacdmo.com [ascendiacdmo.com]

- 17. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.washington.edu [chem.washington.edu]

4-Chloro-6-isopropylquinoline-3-carbonitrile: Structural Anatomy and Synthetic Utility in Kinase Inhibitor Design

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on privileged heterocyclic scaffolds. 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized building block utilized in medicinal chemistry[1]. By combining a reactive electrophilic center with a lipophilic anchor, this molecule serves as a critical intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles—a class of compounds renowned for their potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2],[3]. This technical guide deconstructs the structural causality, reactivity, and application of this scaffold in modern drug discovery.

Structural Anatomy & Electronic Causality

The architectural design of 4-chloro-6-isopropylquinoline-3-carbonitrile is not arbitrary; every functional group serves a distinct mechanistic or pharmacological purpose[4].

-

The Quinoline Core: This bicyclic, nitrogen-containing aromatic system acts as a bioisostere for the adenine ring of ATP. It is geometrically primed to dock into the highly conserved hinge region of protein kinases[5].

-

The 3-Carbonitrile Group (-CN): As a strongly electron-withdrawing group (EWG), the nitrile moiety serves a dual function. Chemically, it lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring, highly activating the adjacent C4 position for nucleophilic attack[4]. Pharmacologically, it acts as a critical hydrogen bond acceptor, often interacting with the gatekeeper residues in the kinase active site[6].

-

The 4-Chloro Group (-Cl): Positioned ortho to the nitrile and para to the quinoline nitrogen, the chlorine atom sits at a highly electron-deficient carbon. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the rapid introduction of diverse aniline derivatives[4],[7].

-

The 6-Isopropyl Group (-CH(CH3)2): Unlike the 6-bromo or 6-alkoxy derivatives (which are often utilized to attach Michael acceptors for irreversible covalent inhibitors like Neratinib or Pelitinib)[6],[8], the isopropyl group is chemically inert. Its primary role is to provide a bulky, lipophilic anchor that maximizes van der Waals interactions deep within the hydrophobic pocket of the kinase domain, optimizing the binding affinity of reversible inhibitors.

Mechanistic Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The core utility of this scaffold lies in its predictable and regioselective reactivity. The synthesis of bioactive 4-anilinoquinolines relies entirely on the SNAr pathway. The electron deficiency at C4 dictates that incoming nucleophiles (such as electron-rich anilines) will attack this specific site, forming a transient Meisenheimer complex before the rapid expulsion of the chloride ion restores aromaticity[7].

Caption: SNAr mechanism of 4-chloroquinoline-3-carbonitrile with anilines.

Application in Drug Discovery: EGFR/HER2 Inhibition

Hyperactivation of the EGFR family, either through mutation or overexpression, is a primary driver in various malignancies, including breast and non-small cell lung cancers[3]. 4-Anilinoquinoline-3-carbonitriles have been extensively documented by the and as potent dual inhibitors of EGFR and HER2[6],[9]. The 6-isopropyl variant is particularly valuable when designing reversible inhibitors that require enhanced membrane permeability and oral bioavailability, avoiding the off-target toxicity sometimes associated with covalent electrophiles.

Caption: EGFR/HER2 signaling cascade and targeted inhibition by 4-anilinoquinolines.

Quantitative Data: Physicochemical Profiling

To understand the strategic advantage of the 6-isopropyl substitution, it is essential to compare its physicochemical properties against other common 3-carbonitrile quinoline scaffolds[4],[10].

| Property | 4-Chloro-6-isopropylquinoline-3-carbonitrile | 6-Bromo-4-chloroquinoline-3-carbonitrile |

| CAS Number | 936497-96-0 | 364793-54-4 |

| Molecular Weight | 230.70 g/mol | 267.51 g/mol |

| C6 Substituent | Isopropyl (Lipophilic, inert) | Bromo (Reactive, cross-coupling handle) |

| C4 Reactivity | High (SNAr with amines) | High (SNAr with amines) |

| Primary Application | Reversible kinase inhibitor scaffold | Irreversible kinase inhibitor precursor |

Experimental Protocols: Self-Validating SNAr Workflow

The following protocol outlines the synthesis of a 4-(arylamino)-6-isopropylquinoline-3-carbonitrile derivative. This methodology is designed as a self-validating system , ensuring that the chemical causality of each step is verifiable in real-time.

Objective: Regioselective SNAr displacement of the 4-chloro group by a substituted aniline (e.g., 3-chloro-4-fluoroaniline)[4].

Reagents:

-

4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 eq)

-

Substituted aniline (1.2 eq)

-

Solvent: Isopropanol (10 mL/mmol)

-

Catalyst: Concentrated HCl (1-2 drops)

Step-by-Step Methodology:

-

Initiation: Suspend the quinoline core in isopropanol at room temperature.

-

Causality: Protic solvents like isopropanol stabilize the highly polar Meisenheimer transition state through extensive hydrogen bonding, lowering the activation energy barrier.

-

-

Activation: Add a catalytic amount of concentrated HCl to the suspension.

-

Causality: Protonation of the quinoline nitrogen significantly increases the electron deficiency at the C4 position. This electrophilic activation is mandatory to facilitate attack by weakly nucleophilic, electron-deficient anilines.

-

-

Coupling: Add the aniline derivative and heat the reaction mixture to reflux (80–85 °C) for 4 to 12 hours.

-

Causality: Thermal energy is required to overcome the steric hindrance introduced by the bulky 6-isopropyl group and the incoming nucleophile.

-

-

In-Process Validation (The Self-Validating Step): Monitor the reaction via LC-MS.

-

Causality & Validation: The starting material possesses a characteristic chlorine isotopic signature (a 3:1 ratio of M / M+2 peaks at m/z 231/233). The reaction is definitively complete when this isotopic pattern is entirely replaced by the mass of the coupled product, proving the successful elimination of the chloride ion.

-

-

Isolation: Cool the mixture to 0 °C. The product will spontaneously precipitate as a highly pure hydrochloride salt. Filter, wash with cold isopropanol, and dry under high vacuum.

References

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers Source: Bioorganic Chemistry URL:[Link]

-

Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

- 1. aksci.com [aksci.com]

- 2. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer | MDPI [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 364793-54-4: 6-bromo-4-chloroquinoline-3-carbonitrile [cymitquimica.com]

4-Chloro-6-isopropylquinoline-3-carbonitrile: Molecular Weight, Physicochemical Profiling, and Application in Kinase Inhibitor Synthesis

Executive Summary

In the landscape of targeted therapeutics, the architecture of a small molecule precursor dictates the efficacy of the final drug candidate. 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized, electrophilic heterocyclic building block[1]. With a precisely calculated molecular weight of 230.69 g/mol , this compound serves as a critical intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles—a privileged scaffold for ATP-competitive kinase inhibitors targeting EGFR, Src, and Cyclin G-associated kinase (GAK)[2][3]. This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this molecule.

Physicochemical Profiling & Structural Causality

The utility of 4-Chloro-6-isopropylquinoline-3-carbonitrile is rooted in its low molecular weight and highly functionalized core. In drug discovery, adhering to Lipinski’s Rule of Five (MW < 500 Da) is paramount. Starting with a scaffold of 230.69 g/mol provides medicinal chemists with a "molecular weight budget" of approximately 270 Da to append complex, target-specific aniline moieties at the C4 position[1].

Table 1: Physicochemical Properties & Structural Significance

| Property | Value | Structural/Functional Significance |

| Molecular Weight | 230.69 g/mol | Leaves ample mass budget for derivatization while maintaining oral bioavailability. |

| Molecular Formula | C13H11ClN2 | High atom economy; minimal waste generated during coupling reactions. |

| CAS Number | 936497-96-0 | Unique registry identifier for procurement and regulatory tracking. |

| C4-Chloro Group | Electrophilic Leaving Group | Primed for Nucleophilic Aromatic Substitution (SNAr) by amines. |

| C3-Cyano Group | Electron-Withdrawing / H-Bond Acceptor | Activates C4 for SNAr; acts as a critical hydrogen bond acceptor in kinase hinge regions. |

| C6-Isopropyl Group | Lipophilic Moiety | Enhances hydrophobic packing within kinase domain pockets (e.g., HPII pocket). |

Mechanistic Reactivity: The SNAr Paradigm

The defining chemical feature of 4-Chloro-6-isopropylquinoline-3-carbonitrile is its extreme reactivity at the C4 position. As a Senior Application Scientist, it is crucial to understand the causality behind this reactivity rather than just observing it.

The quinoline nitrogen (position 1) naturally withdraws electron density from the conjugated ring system. The addition of a cyano group (–C≡N) at the C3 position exerts powerful inductive (–I) and resonance (–M) electron-withdrawing effects[2]. This synergistic withdrawal creates a severe electron deficiency at the C4 carbon. Consequently, the C4-Cl bond is highly polarized, rendering it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) by incoming anilines. This eliminates the need for expensive, air-sensitive palladium catalysts (e.g., Buchwald-Hartwig amination), allowing for robust, scalable synthesis.

Caption: Workflow for the synthesis and evaluation of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

Self-Validating Experimental Protocol: Synthesis of 4-Anilinoquinoline-3-carbonitriles

To ensure scientific integrity and reproducibility, the following SNAr protocol is designed as a self-validating system . The physical changes in the reaction mixture provide real-time feedback on reaction progress, minimizing the reliance on constant analytical sampling.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvent Selection

-

Action: Suspend 4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 equivalent) and the target substituted aniline (1.1 equivalents) in anhydrous isopropanol (0.2 M concentration).

-

Causality: Isopropanol is specifically chosen over aprotic solvents (like DMF). Its protic nature stabilizes the departing chloride ion through hydrogen bonding, significantly lowering the activation energy of the SNAr transition state.

Step 2: Acid-Catalyzed Activation

-

Action: Add a catalytic amount of pyridine hydrochloride (0.1 equivalents).

-

Causality: The mildly acidic environment protonates the quinoline nitrogen. This formal positive charge acts as an aggressive electron sink, drastically amplifying the electrophilicity of the C4 carbon and accelerating nucleophilic attack.

Step 3: Reflux and Visual Monitoring (Self-Validation)

-

Action: Heat the reaction mixture to reflux (82°C) under a nitrogen atmosphere for 2–4 hours.

-

Self-Validating System: As the reaction proceeds, the product forms as a hydrochloride salt. Because this salt is highly insoluble in hot isopropanol, the initially clear solution will become turbid, followed by heavy precipitation. This visual cue confirms product formation and drives the equilibrium forward via Le Chatelier’s principle.

Step 4: Isolation and Purification

-

Action: Cool the mixture to 0°C. Filter the precipitate under vacuum and wash sequentially with cold isopropanol and diethyl ether.

-

Causality: Washing with cold ether removes any unreacted lipophilic aniline and trace impurities. Because the product is isolated as a crystalline salt, it typically achieves >95% purity without the need for time-consuming silica gel chromatography.

Application in Targeted Therapeutics (EGFR / Src / GAK)

Once derivatized, the resulting 4-anilinoquinoline-3-carbonitriles act as potent ATP-competitive inhibitors. The quinoline core mimics the adenine ring of ATP, allowing the molecule to lodge deep within the kinase hinge region[4].

The C3-cyano group frequently forms a critical hydrogen bond with the gatekeeper residue, while the C6-isopropyl group anchors the molecule into the hydrophobic pocket II (HPII), increasing residence time on the target[3]. This structural synergy is highly effective against kinases such as Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in non-small cell lung cancer (NSCLC)[2].

Caption: EGFR/PI3K/AKT signaling cascade highlighting ATP-competitive inhibition by quinoline derivatives.

Table 2: Comparative Kinase Inhibition of Derived Scaffolds

To contextualize the biological value of compounds derived from 4-chloroquinoline-3-carbonitrile scaffolds, the following table summarizes representative inhibitory data across different kinase targets based on established literature proxies[2][3][4].

| Compound Scaffold / Derivative | Target Kinase | Representative IC50 | Biological Application |

| 4-Anilinoquinoline-3-carbonitriles | Src / Abl | 1 – 10 nM | Chronic Myeloid Leukemia (CML) models |

| 4-(Phenylamino)quinolines | EGFR | 3.3 – 7.7 µM | Non-Small Cell Lung Cancer (A549) models |

| 4-Anilinoquinazolines (Analogs) | GAK | < 50 nM | Antiviral and Parkinson's disease research |

By leveraging the precise 230.69 g/mol molecular weight and the highly reactive C4-chloro/C3-cyano synergy of 4-Chloro-6-isopropylquinoline-3-carbonitrile, researchers can rapidly generate libraries of potent, Lipinski-compliant kinase inhibitors for oncology and neurodegenerative disease applications.

References

-

TÜBİTAK Academic Journals. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." Turkish Journal of Chemistry. Available at: [Link]

-

bioRxiv. "Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors." Cold Spring Harbor Laboratory. Available at: [Link]

Sources

Discovery and Application of 4-Chloro-6-isopropylquinoline-3-carbonitrile in Kinase Inhibitor Development

Executive Summary

The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of modern oncology and inflammatory disease treatment. At the core of synthesizing many of these potent therapeutics is the highly reactive electrophilic building block 4-chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) . This whitepaper provides an in-depth technical exploration of this compound, detailing its structural rationale, retrosynthetic discovery, step-by-step synthetic methodologies, and its critical role in nucleophilic aromatic substitution ( SNAr ) reactions to generate 4-anilino-3-cyanoquinoline kinase inhibitors.

Structural Rationale and Pharmacophore Design

The 4-anilino-3-cyanoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, famously utilized in the development of irreversible and reversible kinase inhibitors such as Bosutinib, Pelitinib, and Neratinib[1]. The strategic design of the 4-chloro-6-isopropylquinoline-3-carbonitrile intermediate relies on two critical structural features:

-

The 3-Carbonitrile (Cyano) Group: Acting as a powerful electron-withdrawing group (EWG), the cyano moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring system. This electronic depletion makes the C4 position highly electrophilic, establishing the necessary reactivity for subsequent SNAr coupling with various aniline derivatives.

-

The 6-Isopropyl Substitution: The addition of an isopropyl group at the C6 position introduces specific lipophilic bulk. In the context of the ATP-binding pocket of kinases (such as Src or EGFR), this moiety probes the deep hydrophobic cleft adjacent to the hinge region, enhancing both the binding affinity and the selectivity profile of the final drug candidate.

Retrosynthetic Analysis and Reaction Workflow

The discovery and scale-up of 4-chloro-6-isopropylquinoline-3-carbonitrile depend on a robust, scalable synthetic route. Retrosynthetically, the target is derived from the chlorination of its corresponding 4-quinolone (4-hydroxyquinoline) precursor. This precursor is, in turn, assembled via the classic Gould-Jacobs-type thermal cyclization of an enamine, which is generated from the condensation of 4-isopropylaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA)[2].

Synthetic workflow and SNAr mechanism for 4-chloro-6-isopropylquinoline-3-carbonitrile.

Step-by-Step Experimental Methodologies

To ensure reproducibility and high yield, the following protocols are engineered as self-validating systems. The causality behind each reagent choice and physical parameter is explicitly defined to guide process chemists.

Protocol A: Synthesis of 4-Hydroxy-6-isopropylquinoline-3-carbonitrile

-

Step 1: Enamine Condensation. Combine equimolar amounts of 4-isopropylaniline and EMCA in a reaction vessel. Heat the mixture to 110°C under a steady stream of nitrogen.

-

Causality: Heating above the boiling point of ethanol (78°C) actively drives the byproduct out of the system, shifting the thermodynamic equilibrium entirely toward the enamine intermediate via Le Chatelier's principle.

-

-

Step 2: Thermal Cyclization. Dilute the crude enamine in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat rapidly to 250°C for 2 hours.

-

Causality: The intramolecular electrophilic aromatic substitution onto the sterically hindered and electronically deactivated aniline ring possesses a massive activation energy barrier. Dowtherm A provides the necessary high-boiling thermal stability to overcome this barrier without degrading the reagents[2].

-

-

Step 3: Isolation. Cool the mixture to 50°C and precipitate the product by adding hexanes. Filter and wash thoroughly to remove residual Dowtherm A.

Protocol B: Chlorination to 4-Chloro-6-isopropylquinoline-3-carbonitrile

-

Step 1: Vilsmeier-Haack Activation. Suspend the isolated 4-hydroxy-6-isopropylquinoline-3-carbonitrile in neat phosphorus oxychloride ( POCl3 , 5.0 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents).

-

Causality: POCl3 alone is often kinetically slow. DMF reacts with POCl3 to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a catalyst to rapidly convert the C4-hydroxyl group into a superior leaving group, accelerating chlorination[2].

-

-

Step 2: Reflux and Validation. Heat the mixture to 105°C for 3 hours.

-

Self-Validation: To confirm reaction completion, quench a 50 μL aliquot in 1 mL of methanol and analyze via LC-MS or TLC. The complete disappearance of the starting mass confirms the conversion.

-

-

Step 3: Quenching. Cool the reaction to room temperature and pour it dropwise over vigorously stirred crushed ice.

-

Causality: The reaction of excess POCl3 with water is violently exothermic. Rapid, temperature-controlled quenching (maintaining <10°C) is critical to prevent the newly formed, highly labile C-Cl bond from hydrolyzing back to the C-OH starting material.

-

-

Step 4: Recovery. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under a high vacuum.

Quantitative Data & Physicochemical Profile

Understanding the physical and safety parameters of 4-chloro-6-isopropylquinoline-3-carbonitrile is vital for safe handling and formulation. The compound is a known irritant and must be handled under strict laboratory safety protocols as outlined by [3] and [4].

| Property | Value / Description |

| CAS Number | 936497-96-0 |

| IUPAC Name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile |

| Molecular Formula | C13H11ClN2 |

| Molecular Weight | 230.69 g/mol |

| Physical Appearance | Pale yellow to off-white powder |

| Purity Standard | ≥ 95% (HPLC) |

| Storage Conditions | 2-8°C, protect from light and moisture |

| GHS Hazard Classification | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) |

Table 1: Physicochemical properties and safety profile of 4-chloro-6-isopropylquinoline-3-carbonitrile.

Biological Translation: Targeting RTK Pathways

Once 4-chloro-6-isopropylquinoline-3-carbonitrile is converted into its 4-anilino derivative via SNAr , the resulting molecule functions as a potent ATP-competitive inhibitor. These compounds are specifically designed to target Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src family kinases[5].

By lodging into the ATP-binding cleft of the kinase, the quinoline nitrogen forms a critical hydrogen bond with the hinge region (often with a methionine residue), while the 6-isopropyl group stabilizes the complex via Van der Waals interactions in the hydrophobic pocket. This halts the autophosphorylation of the receptor, effectively shutting down downstream signaling cascades (PI3K/AKT and RAS/MAPK) that drive tumor proliferation.

Disruption of RTK signaling pathways by 3-cyanoquinoline-derived inhibitors.

References

-

Li, J., et al. "New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide." Organic Process Research & Development.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 27282022 (Related Scaffold)". PubChem.[Link]

Sources

Introduction to quinoline-3-carbonitrile derivatives

An In-depth Technical Guide to Quinoline-3-Carbonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4] This guide focuses on a specific, highly potent subclass: quinoline-3-carbonitrile derivatives. The introduction of the carbonitrile (cyano) group at the 3-position profoundly influences the molecule's electronic properties and hydrogen bonding capacity, unlocking a diverse range of biological activities. We will explore the efficient synthetic methodologies, delve into the mechanisms of action across various therapeutic areas—including antibacterial, anticancer, and antidiabetic applications—and provide detailed experimental protocols for their synthesis and evaluation. This document serves as a comprehensive resource, blending established knowledge with recent advancements to empower researchers in the field of drug discovery.

The Quinoline-3-Carbonitrile Core: Synthesis and Properties

The strategic importance of the quinoline-3-carbonitrile framework lies in its synthetic accessibility and the unique physicochemical characteristics imparted by the cyano group.

Synthetic Methodologies: The Power of Multicomponent Reactions

While classical methods like the Friedländer and Knorr syntheses provide foundational routes to the quinoline core, modern drug discovery demands higher efficiency and structural diversity.[1][3][5] One-pot multicomponent reactions (MCRs) have emerged as the premier strategy for synthesizing quinoline-3-carbonitrile libraries.

The primary advantage of the MCR approach is its operational simplicity and atom economy. By combining multiple starting materials in a single reaction vessel, it allows for the rapid generation of complex molecules, bypassing the need for isolating intermediates and reducing solvent waste. A common and highly effective MCR for this scaffold involves the condensation of an aromatic aldehyde, an active methylene compound (like ethyl cyanoacetate), a cyclic ketone, and an ammonium salt (like ammonium acetate) as the nitrogen source.[6][7] This methodology provides a versatile platform for introducing a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.

Caption: General workflow for a one-pot synthesis of quinoline-3-carbonitrile derivatives.

Physicochemical Profile and ADME Considerations

The success of a drug candidate is intrinsically linked to its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Many synthesized quinoline-3-carbonitrile derivatives have been shown to comply with Lipinski's Rule of Five, a key guideline for predicting drug-likeness.[6][7] This compliance suggests a high probability of good oral bioavailability.

-

The Cyano Group: The electron-withdrawing nature of the nitrile at the C3 position is critical. It serves as a potent hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.

-

Lipophilicity (LogP): The overall lipophilicity can be fine-tuned by modifying the substituents on the quinoline core, which is crucial for balancing membrane permeability and aqueous solubility. Compounds in this class generally exhibit LogP values well within the acceptable range for oral drugs (<5).[6]

Therapeutic Potential and Biological Activities

Quinoline-3-carbonitrile derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising leads for multiple diseases.

Antibacterial Activity

A significant area of investigation for these compounds is in combating bacterial infections, including those caused by multidrug-resistant (MDR) strains.[8]

-

Mechanism of Action: The primary antibacterial mechanism for many quinoline-based drugs is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[6][9] This enzyme is essential for relieving torsional strain during DNA replication. By binding to the enzyme-DNA complex, the derivatives stabilize it, leading to double-strand DNA breaks and ultimately, bacterial cell death. Some advanced hybrid derivatives may even possess dual-target mechanisms, inhibiting both DNA gyrase (Topoisomerase IV) and other essential proteins like LptA, which is involved in lipopolysaccharide transport in Gram-negative bacteria.[8]

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Table 1: Representative Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| QD4 | Staphylococcus aureus | 6.25 | [6] |

| QD4 | Escherichia coli | 12.5 | [6] |

| 5d | Staphylococcus aureus | 0.125 - 0.5 | [8] |

| 5d | Escherichia coli | 1 - 4 |[8] |

Anticancer Activity

The quinoline core is a well-established pharmacophore in oncology.[1][3][10] Derivatives bearing the 3-carbonitrile group exhibit potent cytotoxic effects against various cancer cell lines through multiple mechanisms.

-

Mechanisms of Action:

-

Kinase Inhibition: Many derivatives act as potent inhibitors of crucial signaling kinases that are often overexpressed in cancer, such as c-Met and Epidermal Growth Factor Receptor (EGFR).[1][11]

-

Tubulin Polymerization Disruption: Some compounds interfere with the dynamics of microtubule assembly, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]

-

Apoptosis Induction: These derivatives can trigger programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3]

-

Table 2: Representative Anticancer Activity of Quinoline-3-Carbonitrile Derivatives

| Cell Line | Compound Type | IC50 (µM) | Reference |

|---|---|---|---|

| HCT116 (Colon) | Chalcone-quinoline hybrid | Not specified, but showed activity | [12] |

| MCF7 (Breast) | 3-quinoline derivative | Not specified, but showed activity |[10] |

Antidiabetic Activity

Recent studies have highlighted the potential of this scaffold in managing type 2 diabetes.[7]

-

Mechanism of Action: The primary strategy involves the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps to lower postprandial blood glucose levels. Kinetic studies have confirmed a competitive mode of inhibition for several lead compounds.[7]

Table 3: Representative Antidiabetic Enzyme Inhibition by Quinoline-3-Carbonitrile Derivatives

| Compound ID | α-amylase IC50 (µM) | α-glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12 | 3.42 ± 0.11 | 0.65 ± 0.01 | [7] |

| Compound 13 | 4.10 ± 0.13 | 1.10 ± 0.02 | [7] |

| Acarbose (Std.) | 14.35 ± 0.52 | Not specified |[7] |

Key Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed and robust experimental protocols are essential.

Protocol: General Synthesis of a Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivative

This protocol is adapted from established one-pot multicomponent reaction methodologies.[6][7]

-

Reactant Preparation: In a round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), 6-methoxy-1-tetralone (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Solvent and Catalyst: Add absolute ethanol (15 mL) as the solvent.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinoline-3-carbonitrile derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.[2]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The quinoline-3-carbonitrile scaffold is a highly versatile and pharmacologically potent platform for drug discovery. Its synthetic tractability via multicomponent reactions allows for the rapid exploration of chemical space and the optimization of lead compounds. The diverse biological activities, ranging from antibacterial and anticancer to antidiabetic, underscore its immense therapeutic potential.

Future research should focus on leveraging this scaffold to design dual-target or multi-target agents, which could offer enhanced efficacy and a lower propensity for resistance development.[8] Further optimization of ADME properties will be critical in translating the promising in vitro results into clinically successful drug candidates. This guide provides the foundational knowledge and practical methodologies for scientists to continue unlocking the full potential of this remarkable class of molecules.

References

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]

-

Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

-

Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. Available at: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Review of Quinoline Derivatives. JETIR. Available at: [Link]

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Semantic Scholar. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. jetir.org [jetir.org]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. noveltyjournals.com [noveltyjournals.com]

The Biological Potential of Substituted Quinolines: A Technical Guide to Mechanisms, SAR, and Experimental Validation

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their translational potential. Among these, the quinoline scaffold—a privileged benzo[b]pyridine bicyclic system—stands out for its exceptional pharmacological versatility. By systematically substituting the quinoline core, researchers can fine-tune its electron density, lipophilicity, and steric profile to target specific biological pathways. This whitepaper provides an in-depth mechanistic analysis of substituted quinolines, focusing on their antimalarial and anticancer properties, and establishes rigorously validated experimental protocols for evaluating their efficacy.

Mechanistic Paradigms in Parasitology and Oncology

Antimalarial Pathways: Hemozoin Biocrystallization Inhibition

The historical cornerstone of quinoline application lies in antimalarial therapy, spearheaded by derivatives like chloroquine and mefloquine. The mechanism of action is intimately tied to the Plasmodium parasite's metabolic reliance on host hemoglobin[1]. During the intraerythrocytic stage, the parasite digests hemoglobin within its acidic digestive vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX)[2].

To survive, the parasite detoxifies this intermediate by polymerizing it into inert hemozoin crystals[3]. Substituted quinolines diffuse into the acidic vacuole, become protonated, and accumulate. They exert their parasiticidal effect by capping the growing hemozoin crystals or complexing directly with free heme, thereby halting detoxification and inducing lethal oxidative stress[3].

Figure 1: Mechanism of quinoline-mediated heme detoxification inhibition in Plasmodium.

Anticancer Pathways: Kinase Inhibition and Apoptosis

In oncology, the quinoline nucleus has been repurposed to disrupt critical survival signaling networks in malignant cells. The planar aromatic structure makes it an excellent DNA intercalator, leading to Topoisomerase II inhibition and subsequent DNA damage[4].

More recently, rationally designed quinoline derivatives have demonstrated potent kinase inhibitory activity. For instance, quinoline-2-carboxamides effectively inhibit Pim-1 kinase[4]. Pim-1 is frequently upregulated in prostate and hematological malignancies, where it phosphorylates substrates like c-Myc to drive unchecked proliferation. By inhibiting Pim-1, quinoline derivatives shift the intracellular balance toward apoptosis—upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2[5].

Figure 2: Multi-targeted anticancer signaling pathways modulated by quinoline derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of quinoline compounds is highly dependent on their substitution patterns. Electron-withdrawing groups (e.g., Cl, F) at the 7-position generally enhance antimalarial activity by increasing lipophilicity and vacuolar accumulation[2], while bulky secondary amines at the 2- or 4-positions are critical for fitting into the ATP-binding pockets of target kinases[4].

| Compound Class | Key Substitutions | Primary Target / Mechanism | Efficacy Metric |

| Quinoline-2-carboxamides | 2-styryl, secondary amines | Pim-1 Kinase Inhibition | GI₅₀: 1.29 - 2.81 μM[4] |

| Quinoline-1,2,4-triazine hybrids | Morpholine/piperidine, Cl/F | β-Hematin Crystallization | IC₅₀: 4.54 ± 0.16 μM[2] |

| Artemisinin-4-amino-quinoline | Artemisinin dimer | Plasmodium Food Vacuole | Nanomolar activity[2] |

| 2,4-Dichloroquinoline-3-carbonitrile | 2,4-dichloro, 3-cyano | Apoptosis / DNA Damage | Broad-spectrum cytotoxicity[5] |

Self-Validating Experimental Protocols

To ensure scientific integrity, raw phenotypic data must be backed by rigorous biochemical validation. Below are two field-proven methodologies designed with built-in causality and orthogonal validation steps.

Protocol A: In Vitro β-Hematin Crystallization Inhibition Assay

This assay evaluates the antimalarial potential of novel quinolines by measuring their ability to prevent the formation of synthetic hemozoin (β-hematin)[2].

Causality & Design Rationale: We utilize a 0.5 M sodium acetate buffer at pH 5.0 because the Plasmodium digestive vacuole operates at this acidic pH, which provides the necessary thermodynamic driving force for spontaneous β-hematin dimerization[3]. DMSO is used in the wash step to selectively solubilize unreacted monomeric hemin, ensuring that the final absorbance reading strictly correlates with the insoluble β-hematin crystals.

Step-by-Step Workflow:

-

Hemin Preparation: Dissolve hemin (porphyrin) in 100% DMSO to a concentration of 2 mg/mL. Self-Validation: Ensure the solution is freshly prepared and protected from light to prevent auto-oxidation.

-

Compound Incubation: Dispense 10 μL of the substituted quinoline derivative (varying concentrations) into a 96-well plate. Add 50 μL of the hemin solution.

-

Crystallization Induction: Add 100 μL of 0.5 M sodium acetate buffer (pH 5.0) to initiate dimerization.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Washing (Critical Step): Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet twice with 200 μL of DMSO to remove unreacted hemin, followed by one wash with distilled water.

-

Quantification: Dissolve the purified β-hematin pellet in 200 μL of 0.1 M NaOH. Measure absorbance at 405 nm using a microplate reader.

Figure 3: Step-by-step workflow for the in vitro β-hematin crystallization inhibition assay.

Protocol B: TR-FRET Pim-1 Kinase Inhibition Assay

To validate the anticancer mechanism of quinoline-2-carboxamides, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[4].

Causality & Design Rationale: Many highly conjugated quinoline derivatives exhibit intrinsic autofluorescence, which can generate false positives in standard colorimetric or fluorescent assays. TR-FRET is selected because its time-resolved measurement introduces a microsecond delay before reading, allowing short-lived background autofluorescence to decay, thereby ensuring an exceptional signal-to-noise ratio.

Step-by-Step Workflow:

-

Reagent Assembly: In a low-volume 384-well plate, combine 5 μL of recombinant Pim-1 kinase, 2 μL of biotinylated peptide substrate, and 2 μL of ATP in kinase buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 0.01% BSA).

-

Compound Addition: Add 1 μL of the quinoline compound (serial dilutions in DMSO). Include a known inhibitor (e.g., Staurosporine) as a positive control.

-

Kinase Reaction: Incubate at room temperature for 60 minutes to allow steady-state phosphorylation.

-

Detection Phase: Add 10 μL of detection buffer containing Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

-

TR-FRET Readout: Incubate for 1 hour. Measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620) to determine the IC₅₀.

Conclusion

The biological potential of substituted quinolines is vast, bridging the gap between infectious disease management and targeted oncology. By understanding the precise structural modifications required to inhibit hemozoin biocrystallization or disrupt Pim-1 kinase signaling, researchers can continue to develop potent, selective therapeutics. The integration of self-validating biochemical assays, as detailed above, remains paramount in translating these privileged scaffolds from the bench to the clinic.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.

- Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. Benchchem.

- Quinoline antimalarials: mechanisms of action and resistance. PubMed (NIH).

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC (NIH).

- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC (NIH).

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ijmphs.com [ijmphs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-6-isopropylquinoline-3-carbonitrile: A Privileged Scaffold for Targeted Kinase Inhibitor Development

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline-3-carbonitrile core has emerged as a cornerstone for the development of highly selective, ATP-competitive protein kinase inhibitors. Specifically, 4-chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0)[1] serves as a critical electrophilic building block. This technical whitepaper explores the structural rationale, mechanistic advantages, and synthetic workflows associated with this scaffold, providing drug development professionals with a comprehensive guide to leveraging it in the synthesis of next-generation targeted therapies.

Chemical Profile & Structural Rationale

The utility of 4-chloro-6-isopropylquinoline-3-carbonitrile lies in its highly functionalized architecture. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a pre-configured pharmacophore designed to exploit specific vulnerabilities within the kinase ATP-binding domain[2].

Mechanistic Causality of the Scaffold's Features:

-

The C4-Chloro Leaving Group: The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-cyano group, allowing for efficient coupling with various anilines to form 4-anilinoquinoline-3-carbonitriles[3].

-

The C3-Carbonitrile (Cyano) Group: Synthetically, the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, facilitating nucleophilic attack. Pharmacologically, it acts as a critical hydrogen bond acceptor. Unlike the quinazoline core (found in Gefitinib or Erlotinib), the 3-cyanoquinoline core uniquely engages a conserved water network within the active site of kinases like SRC and EGFR, enhancing binding thermodynamics[4].

-

The C6-Isopropyl Group: The addition of an isopropyl moiety at the C6 position introduces a specific lipophilic bulk. This group is engineered to project deep into the hydrophobic pocket II of the kinase domain[2]. By restricting the rotational degrees of freedom and maximizing van der Waals interactions, the C6-isopropyl group significantly increases the residence time of the resulting inhibitor.

Data Presentation: Physicochemical & Safety Profile

When handling this intermediate, strict adherence to safety protocols is required due to its reactivity.

| Property / Parameter | Value / Description | Reference |

| IUPAC Name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | [1] |

| CAS Number | 936497-96-0 | [1] |

| Molecular Formula | C13H11ClN2 | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [1] |

| Reactivity | Highly electrophilic at C4; susceptible to SNAr | [3] |

Mechanistic Interaction Modeling

Understanding how the downstream derivatives of this scaffold interact with the kinase domain is crucial for rational drug design. The 4-anilinoquinoline-3-carbonitrile class, derived from this intermediate, functions as either reversible or irreversible inhibitors (if a Michael acceptor is later appended)[5].

Fig 1: Pharmacophore mapping of the quinoline-3-carbonitrile core in the kinase ATP-binding site.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and a verification checkpoint.

Protocol A: Synthesis of 4-Anilino-6-isopropylquinoline-3-carbonitrile via SNAr

This procedure details the coupling of the 4-chloro intermediate with a substituted aniline to generate the active kinase inhibitor core[4].

Rationale: The reaction is conducted in isopropanol (iPrOH) rather than a polar aprotic solvent like DMF. Causality: As the basic aniline neutralizes the generated HCl, the resulting 4-anilino product—being less soluble in cold iPrOH than the starting materials—precipitates out of solution. This drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing complex chromatography.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 4-chloro-6-isopropylquinoline-3-carbonitrile in anhydrous isopropanol (0.2 M concentration).

-

Nucleophile Addition: Add 1.1 equivalents of the desired substituted aniline.

-

Catalysis: Add 0.1 equivalents of pyridine hydrochloride. Causality: The mild acid protonates the quinoline N1, increasing the electrophilic character of the C4 position and accelerating the formation of the Meisenheimer complex.

-

Reflux: Heat the mixture to 85°C (reflux) under a nitrogen atmosphere for 4–6 hours.

-